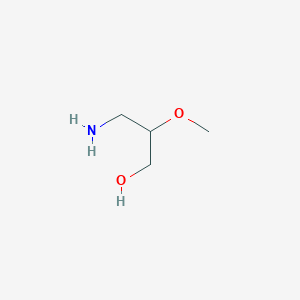

3-Amino-2-methoxypropan-1-ol

Description

Properties

IUPAC Name |

3-amino-2-methoxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-7-4(2-5)3-6/h4,6H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEJJZSYLNCLIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Amino 2 Methoxypropan 1 Ol and Its Stereoisomers

Chemoenzymatic Synthesis of Enantiopure 3-Amino-2-methoxypropan-1-ol

Chemoenzymatic approaches leverage the high selectivity of enzymes to achieve chiral resolutions and asymmetric transformations that are often challenging to accomplish through traditional chemical methods. These biocatalytic methods offer sustainable and efficient routes to enantiopure amino alcohols.

Biocatalytic Approaches Employing Amine Dehydrogenases

Amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines through the reductive amination of ketones. researchgate.netfrontiersin.org This approach has been successfully applied to the synthesis of (S)-1-methoxypropan-2-amine, a stereoisomer of 3-amino-2-methoxypropan-1-ol, from the precursor 1-methoxypropan-2-one. researchgate.netfrontiersin.org

A study investigating several wild-type AmDHs, including those from Cystobacter fuscus (CfusAmDH), Mycobacterium smegmatis (MsmeAmDH), Microbacterium sp. (MicroAmDH), and MATOUAmDH2, demonstrated their efficacy in this conversion. researchgate.net The reductive amination of 1-methoxypropan-2-one yielded (S)-1-methoxypropan-2-amine with high conversions and excellent enantiomeric excess (ee). researchgate.net For instance, at a 50 mM substrate concentration, conversions of up to 97.1% were achieved, with enantioselectivities for (S)-1-methoxypropan-2-amine reaching as high as 98.1% with MsmeAmDH. researchgate.netfrontiersin.org

The performance of these native AmDHs in the synthesis of (S)-1-methoxypropan-2-amine is summarized in the table below.

Table 1: Performance of Wild-Type Amine Dehydrogenases in the Synthesis of (S)-1-methoxypropan-2-amine

| Enzyme | Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| CfusAmDH | 10 | 63.9 | 97.4 |

| MsmeAmDH | 10 | 56.5 | 98.1 |

| MicroAmDH | 10 | 78.4 | 97.8 |

| MATOUAmDH2 | 10 | 30.0 | 90.4 |

Data sourced from a study on biocatalytic reductive amination by native amine dehydrogenases. researchgate.net

Further studies have demonstrated the scalability of this biocatalytic approach. A semi-preparative scale synthesis of (S)-1-methoxypropan-2-amine was successfully performed at a substrate concentration of 150 mM using MsmeAmDH, highlighting the industrial applicability of this method. researchgate.netfrontiersin.org The tolerance of MsmeAmDH to higher substrate concentrations was also investigated, showing that conversions remained high at substrate concentrations up to 150 mM. researchgate.netfrontiersin.org

Enzymatic Resolutions and Asymmetric Reductions

Enzymatic kinetic resolution is a widely used technique for the separation of racemates. This method relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly employed for the kinetic resolution of racemic amines through acylation.

A study on the kinetic resolution of racemic 1-methoxypropan-2-amine, a stereoisomer of 3-amino-2-methoxypropan-1-ol, utilized lipase (B570770) B from Candida antarctica immobilized on magnetic nanoparticles (CaLB-MNPs). acs.org The study investigated the effectiveness of different acylating agents in the resolution process. The use of isopropyl 2-ethoxyacetate as the acylating agent provided a good balance between conversion and enantioselectivity, achieving a 50% conversion for 1-methoxypropan-2-amine after 1 hour, with the resulting (R)-amide having an enantiomeric excess of over 80%. acs.org

Table 2: Enzymatic Kinetic Resolution of (±)-1-methoxypropan-2-amine using CaLB-MNPs

| Acylating Agent | Time (h) | Conversion (%) | Enantiomeric Excess of (R)-amide (%) |

|---|---|---|---|

| Diisopropyl malonate | 6 | ~40 | ~75 |

| Isopropyl 2-cyanoacetate | 6 | ~45 | ~80 |

| Isopropyl 2-ethoxyacetate | 1 | 50 | >80 |

Data sourced from a study on the immobilization of Lipase B from Candida antarctica for kinetic resolutions of chiral amines. acs.org

Asymmetric reduction of precursor ketones using ketoreductases (KREDs) is another powerful enzymatic strategy for producing enantiopure alcohols, which can then be converted to the desired amino alcohols. While specific examples for the direct synthesis of 3-amino-2-methoxypropan-1-ol via this method are not extensively documented in the reviewed literature, the general principle is a cornerstone of chemoenzymatic synthesis. nih.gov

Asymmetric Organic Synthesis of 3-Amino-2-methoxypropan-1-ol Derivatives

Asymmetric organic synthesis provides a range of methodologies to access chiral molecules, including diastereoselective routes using chiral auxiliaries and enantioselective catalytic transformations. These methods offer precise control over the stereochemical outcome of reactions.

Diastereoselective Routes and Chiral Auxiliary Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy has been widely applied in the synthesis of chiral amines and amino alcohols.

While specific applications of chiral auxiliaries for the direct synthesis of 3-amino-2-methoxypropan-1-ol are not prominently featured in the reviewed literature, related strategies provide a framework for its potential synthesis. For instance, chiral oxazolidinones have been used in the diastereoselective alkylation of benzyl (B1604629) bromoacetate (B1195939) to produce 2-substituted-3-aminocarbonyl propionic acid derivatives. princeton.edu Similarly, proline-based chiral auxiliaries have been employed in the alkylation of propanoylamides. nih.gov

A relevant example involves the use of a chiral Ni(II) complex derived from a Schiff base of glycine (B1666218) and a chiral ligand for the synthesis of fluorinated amino acid derivatives. beilstein-journals.org This methodology has been used to synthesize a broad range of fluorinated canonical and non-canonical amino acids with excellent enantiomeric purities. beilstein-journals.org This approach could potentially be adapted for the synthesis of 3-amino-2-methoxypropan-1-ol derivatives.

Enantioselective Catalytic Transformations

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly atom-economical and is a cornerstone of modern asymmetric synthesis.

A notable industrial application of this strategy is the large-scale synthesis of (S)-metolachlor, an important herbicide. A key step in this process is the asymmetric hydrogenation of an imine intermediate, (Z)-N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine, which is a derivative of a precursor to a stereoisomer of 3-amino-2-methoxypropan-1-ol. fkit.hr This reaction is catalyzed by an iridium complex with the chiral diphosphine ligand (R,S)-f-Xyliphos and achieves an impressive turnover number of over 100,000. fkit.hr

Furthermore, the synthesis of a subunit of the natural product spongistatin 1 started from (R)-3-benzyloxy-2-methylpropan-1-ol, a compound structurally related to 3-amino-2-methoxypropan-1-ol. acs.org This highlights the utility of such chiral building blocks in the synthesis of complex molecules.

Reductive Amination Strategies for 3-Amino-2-methoxypropan-1-ol Precursors

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. researchgate.net In the context of 3-amino-2-methoxypropan-1-ol, a logical precursor would be 1-hydroxy-3-methoxypropan-2-one.

The reductive amination of the related compound 1-hydroxy-2-propanone (acetol) with ammonia (B1221849) over commercial nickel and copper catalysts has been studied. fkit.hr This reaction is complex, leading to the formation of numerous by-products, including primary, secondary, and tertiary amines, as well as heterocyclic compounds. fkit.hr The highest selectivity towards the desired 2-aminopropanol was approximately 45% at total conversion of acetol using a nickel catalyst. fkit.hr

As discussed in section 2.1.1, the biocatalytic reductive amination of 1-methoxypropan-2-one to (S)-1-methoxypropan-2-amine using amine dehydrogenases is a highly efficient and selective alternative to chemical methods. researchgate.netfrontiersin.org This enzymatic approach avoids the formation of multiple by-products and provides the desired chiral amine with high enantiopurity. researchgate.netfrontiersin.org

Classical Synthetic Pathways and Modern Refinements for 3-Amino-2-methoxypropan-1-ol

The construction of the 3-Amino-2-methoxypropan-1-ol scaffold can be approached through several foundational synthetic disconnections. These classical routes have been subjected to modern refinements to improve yield, purity, and scalability.

A fundamental approach to forming the crucial carbon-nitrogen bond in 3-Amino-2-methoxypropan-1-ol is through nucleophilic substitution. This strategy typically involves a 2-methoxypropan-1-ol (B75729) derivative functionalized with a suitable leaving group at the C-3 position, which is then displaced by an amine-containing nucleophile.

The amino group itself is capable of participating in nucleophilic substitution reactions, a characteristic that is foundational to its synthesis. The general mechanism involves the attack of a nucleophile, such as ammonia or a protected amine equivalent, on an electrophilic carbon center. In a hypothetical synthesis of 3-Amino-2-methoxypropan-1-ol, a starting material like 3-bromo-2-methoxypropan-1-ol (B1661395) could be envisioned. The bromine atom serves as a leaving group, which is displaced by a nucleophile like sodium azide (B81097). The resulting 3-azido-2-methoxypropan-1-ol can then be reduced to the target amine.

This nucleophilic substitution pathway is a cornerstone in the synthesis of related amino alcohols. For instance, the synthesis of various 2-amino-3-arylpropan-1-ols has been achieved through the elaboration of trans-4-aryl-3-chloro-β-lactams, which involves a nucleophilic ring-opening step. researchgate.net Similarly, the kinetic data for the related compound 2-Amino-2-methyl-1-propanol (B13486) suggests it undergoes a nucleophilic substitution reaction mechanism. atamanchemicals.comatamanchemicals.com

A powerful and widely used method for synthesizing amines is the reduction of precursors containing nitrogen in a higher oxidation state. This includes the reduction of azides, nitro compounds, imines, and nitriles.

A key modern strategy is reductive amination. For example, biocatalytic reductive amination has been successfully employed for the synthesis of chiral amino alcohols and amines. researchgate.net While applied to the synthesis of the isomeric (S)-1-methoxypropan-2-amine, the principle is directly applicable. researchgate.net This process would involve the enzymatic or chemical reduction of a ketone precursor, 1-hydroxy-3-methoxyacetone, in the presence of an ammonia source. Imine reductases (IREDs) are a class of enzymes that catalyze the reduction of imines to amines and are particularly valuable for producing chiral products. researchgate.net

Another common approach is the reduction of an azide group. The synthesis can proceed from a suitable propanol (B110389) backbone where a leaving group is first displaced by an azide ion (as described in 2.3.1), followed by reduction of the azide to a primary amine. This reduction is often achieved with high efficiency using methods such as catalytic hydrogenation (H₂/Pd-C) or reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. The synthesis of 2-(azidomethyl)aziridines followed by cycloaddition and ring-opening demonstrates the utility of the azide group as a precursor to amines in complex molecules. researchgate.net

Reducing agents like sodium bis(2-methoxyethoxy)aluminum hydride (SDMA) are effective for converting nitrogen derivatives such as amides, nitriles, and imines into the corresponding amines. acs.org Furthermore, the synthesis of 2-Amino-2-methyl-1-propanol can be accomplished via the hydrogenation of 2-aminoisobutyric acid, showcasing the reduction of a carboxylic acid in the presence of an existing amine. atamanchemicals.com

Transitioning a synthetic route from a laboratory-scale procedure to an industrial, scalable process requires rigorous optimization of reaction conditions. Key factors include catalyst selection, reagent stoichiometry, solvent choice, and purification methods to ensure efficiency, cost-effectiveness, and product quality.

A prime example of such optimization is seen in the kilogram-scale Buchwald-Hartwig amination, where (S)-3-Amino-2-methylpropan-1-ol was used as a key reagent. acs.org The process development focused on:

Catalyst Selection: The reaction was found to be most effective using a specific combination of a palladium source (Pd(dba)₂) and a ligand (BINAP).

Stoichiometry: The amount of the chiral amine was carefully controlled to minimize the formation of biaryl byproducts.

Process Control: Execution on a 2.5 kg scale yielded 2.06 kg of product (80% yield) with minimal residual palladium (73 ppm), a critical parameter for pharmaceutical intermediates. acs.org

Development of scalable routes often involves isolating intermediates as stable solids and "telescoping" steps, where a crude product from one step is used directly in the next without purification, saving time and resources. acs.org For related amino alcohol syntheses, work-up procedures have been optimized to include distillation from high-boiling solvents or azeotropic distillation to efficiently remove water and isolate the final product. google.comgoogle.com

| Parameter | Condition | Rationale / Outcome | Source |

| Catalyst System | Pd(dba)₂ with BINAP | Most effective for Buchwald-Hartwig amination. | acs.org |

| Base | Cs₂CO₃ | Found to be optimal for the C-N coupling reaction. | acs.org |

| Solvent | Tetrahydrofuran (THF) | Effective reaction medium for the amination. | acs.org |

| Stoichiometry | Controlled use of chiral amine | Minimizes costly byproduct formation. | acs.org |

| Purification | Distillation / Crystallization | Allows for isolation of high-purity product on a large scale. | acs.orgacs.orggoogle.com |

| Palladium Removal | Scavenging step | Reduces residual metal in the final product to acceptable levels (e.g., <100 ppm). | acs.orgacs.org |

This table summarizes key optimization parameters for scalable syntheses involving amino alcohols, drawn from process development literature.

Green Chemistry Principles in the Synthesis of 3-Amino-2-methoxypropan-1-ol

The principles of green chemistry, which encourage the design of environmentally benign chemical processes, are increasingly important in modern synthesis. kahedu.edu.in These principles focus on minimizing waste, reducing energy consumption, and using renewable resources.

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. savemyexams.com Reactions with high atom economy, such as addition reactions, are inherently less wasteful than those with low atom economy, like substitution or elimination reactions, which generate stoichiometric byproducts.

The Environmental Factor (E-Factor) provides a broader measure of waste, defined as the total mass of waste generated per mass of product. It accounts for solvent losses, reagent byproducts, and energy consumption. An ideal E-Factor is zero.

A comparative analysis of the synthetic routes to 3-Amino-2-methoxypropan-1-ol highlights these principles:

Reductive Amination (Catalytic): The reaction of a ketone with ammonia and H₂ over a catalyst is a highly atom-economical route. The only byproduct is water. This leads to a very low theoretical E-Factor.

Reduction of an Azide: A route involving the conversion of an alcohol to a bromide, then to an azide, and finally reduction to the amine has a lower atom economy. Byproducts include HBr, NaBr, and waste from the reducing agent (e.g., aluminum salts from LiAlH₄). This results in a significantly higher E-Factor.

Nucleophilic Substitution with Ammonia: Displacing a leaving group (e.g., Br) with ammonia generates a salt byproduct (e.g., NH₄Br), reducing the atom economy compared to a direct addition.

| Synthetic Strategy | Key Transformation | Theoretical Atom Economy | Key Waste Products |

| Catalytic Reductive Amination | >C=O + NH₃ + H₂ → >CH-NH₂ + H₂O | High | Water |

| Azide Reduction (e.g., with H₂/Pd) | R-N₃ + H₂ → R-NH₂ + N₂ | Moderate | Nitrogen gas |

| Azide Reduction (e.g., with LiAlH₄) | R-N₃ + [H] → R-NH₂ | Low | Metal salts from workup |

| Nucleophilic Substitution | R-Br + NH₃ → R-NH₂ + HBr | Low | Halide salts |

This table provides a qualitative comparison of the atom economy for different synthetic strategies to form an amine group.

Solvents are a major contributor to the E-Factor of a chemical process. Green chemistry emphasizes reducing solvent use or replacing hazardous organic solvents with more environmentally friendly alternatives. kahedu.edu.in

For the synthesis of 3-Amino-2-methoxypropan-1-ol and related compounds, several green strategies can be considered:

Reactions in Water: Where feasible, using water as a solvent is a green alternative to volatile organic compounds (VOCs).

Solvent-less Reactions: Performing reactions neat (without any solvent) is an ideal but not always practical approach.

Alternative Solvents: The use of safer, bio-based, or recyclable solvents is a key area of research. Ionic liquids have been explored as environmentally benign catalysts and media for reactions such as the synthesis of propylene (B89431) glycol methyl ether, allowing for milder reaction conditions. researchgate.net Interestingly, the related compound 3-Methoxy-1-propanol is itself described as a versatile and safer solvent alternative to methanol (B129727) or toluene, possessing high solvency power and low toxicity. nbinno.com Similarly, 1-Methoxy-2-propanol is a widely used solvent that can be prepared from propylene oxide and methanol. atamanchemicals.comgoogle.com

In scalable industrial processes, even when traditional solvents are used, strategies are employed to minimize waste. This includes recycling solvent streams and using high-boiling solvents that are not lost to evaporation and can be recovered more easily. google.com

Chemical Reactivity and Transformational Pathways of 3 Amino 2 Methoxypropan 1 Ol

Reactions of the Amino Moiety in 3-Amino-2-methoxypropan-1-ol

The primary amino group (-NH₂) is the most nucleophilic and basic center in the molecule, making it the initial site of reaction in many chemical transformations.

As a potent nucleophile, the amino group readily participates in nucleophilic addition reactions with carbonyl compounds. libretexts.org The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of aldehydes and ketones. savemyexams.commasterorganicchemistry.com This process typically proceeds through a reversible addition-elimination pathway to yield an imine (also known as a Schiff base) and a molecule of water. libretexts.org This type of condensation reaction is fundamental to the chemistry of amines. For instance, analogous compounds like 2-amino-2-methyl-1-propanol (B13486) have been shown to condense with a variety of substituted benzaldehydes to form the corresponding azomethine products. researchgate.net Similarly, chiral amino alcohols can react with aldehydes to form chiral Schiff bases, which are valuable intermediates in asymmetric synthesis.

The general mechanism for this reaction is detailed below:

Table 1: Mechanism of Imine Formation| Step | Description |

|---|---|

| 1 | The nucleophilic amino group of 3-amino-2-methoxypropan-1-ol attacks the electrophilic carbonyl carbon of an aldehyde or ketone. |

| 2 | A proton transfer occurs, leading to the formation of a neutral carbinolamine intermediate. |

| 3 | The hydroxyl group of the carbinolamine is protonated (often under acidic catalysis), turning it into a good leaving group (H₂O). |

| 4 | The lone pair on the nitrogen atom displaces the water molecule, forming a C=N double bond and resulting in a protonated imine (iminium ion). |

| 5 | Deprotonation of the iminium ion yields the final, neutral imine product. |

The nucleophilic character of the amino group also allows for facile acylation to form amides. This reaction typically involves treatment with acylating agents such as acyl chlorides, acid anhydrides, or esters. libretexts.org The reaction with highly reactive acyl chlorides and anhydrides is often rapid and can be performed under mild conditions. Due to the higher nucleophilicity of the amine compared to the alcohol, selective N-acylation is readily achievable. mdpi.com Research on the similar compound 1-amino-2-methylpropan-2-ol (B44913) has demonstrated that selective acylation of the amino group can be performed with high efficiency, leaving the tertiary alcohol untouched. mdpi.com

Furthermore, the proximity of the amino and hydroxyl groups can facilitate intramolecular reactions. In systems with a nearby ester, a formal O,N-acyl migration can occur, where the amino group attacks the ester carbonyl to form a more thermodynamically stable amide. nih.gov This intramolecular rearrangement proceeds through a five-membered cyclic intermediate. nih.gov

The bifunctionality of 3-amino-2-methoxypropan-1-ol is also leveraged in the synthesis of heterocyclic compounds. For example, condensation with aldehydes can be used to form substituted oxazolines, which can serve as important synthetic intermediates or as protecting groups for carboxylic acids. beilstein-journals.org

Reactivity of the Hydroxyl Group in 3-Amino-2-methoxypropan-1-ol

The primary hydroxyl (-OH) group is a nucleophilic site, though generally less so than the amino group. Its reactivity can be harnessed for various synthetic transformations.

The hydroxyl group can undergo esterification when treated with carboxylic acids or their more reactive derivatives like acyl chlorides. smolecule.comsmolecule.com To achieve selective O-acylation without affecting the more nucleophilic amino group, the amine is typically protected first.

Similarly, etherification of the hydroxyl group is possible. A common method is the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form a more potent nucleophile, the alkoxide, which then displaces a halide from an alkyl halide. The hydroxyl group's leaving group ability can be enhanced by protonation under acidic conditions, converting it from -OH to a better leaving group, -OH₂⁺. unco.edu

The primary alcohol in 3-amino-2-methoxypropan-1-ol can be selectively oxidized. Depending on the choice of oxidizing agent and the reaction conditions, it can be converted to the corresponding aldehyde or further oxidized to a carboxylic acid.

Conversely, the reactivity of related structures in reductive amination processes highlights the stability of the alcohol and ether functionalities under certain reductive conditions. The biocatalytic reductive amination of 1-methoxypropan-2-one, for example, yields (S)-1-methoxypropan-2-amine, demonstrating that the methoxy (B1213986) and the newly formed amino group are compatible with the reduction process that forms the amine. whiterose.ac.ukfrontiersin.org

Influence of the Methoxy Group on the Reactivity Profile of 3-Amino-2-methoxypropan-1-ol

The methoxy group (-OCH₃) at the C2 position is the least reactive functional group in the molecule under most conditions. Its primary role is to modulate the electronic and steric properties of the adjacent carbon centers.

Electronic Effect: The oxygen atom of the methoxy group is electron-withdrawing through an inductive effect, which can slightly decrease the nucleophilicity of the neighboring amino group at C3 and the acidity of the hydroxyl group at C1.

Steric Effect: The physical presence of the methoxy group can introduce steric hindrance, potentially influencing the rate and stereochemical outcome of reactions at the adjacent C1 and C3 positions.

While generally stable, secondary ethers have been shown to undergo oxidation to ketones under specific, often vigorous, oxidative conditions. acs.org The presence of the methoxy group is well-tolerated in certain enzymatic reactions, as seen in biocatalytic amination studies, indicating it does not inhibit the activity of some enzymes. frontiersin.org The synthesis of related anti-2-amino-3-aryl-3-methoxypropan-1-ols further confirms the stability of this structural arrangement. researchgate.net

Table 2: Summary of Reactivity

| Functional Group | Type of Reaction | Reagents/Conditions | Product Type |

|---|---|---|---|

| Amino (-NH₂) | Nucleophilic Addition / Condensation | Aldehydes, Ketones | Imine (Schiff Base) |

| Amidation (Acylation) | Acyl Chlorides, Anhydrides, Esters | Amide | |

| Heterocycle Formation | Dicarbonyls, etc. | Oxazolines, etc. | |

| Hydroxyl (-OH) | Esterification | Carboxylic Acids, Acyl Chlorides | Ester |

| Etherification | Alkyl Halides (with base) | Ether | |

| Oxidation | Oxidizing Agents (e.g., PCC, KMnO₄) | Aldehyde, Carboxylic Acid | |

| Methoxy (-OCH₃) | Generally Unreactive | Most standard reagents | No reaction |

| Oxidation (Harsh) | Strong Oxidants | Ketone (potential) |

Multi-Component Reactions Involving 3-Amino-2-methoxypropan-1-ol

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single reaction vessel to form a product that incorporates the majority of the atoms from the starting materials. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors. While specific examples of multi-component reactions directly involving 3-Amino-2-methoxypropan-1-ol are not extensively documented in readily available scientific literature, its chemical structure, featuring both a primary amine and a primary alcohol functional group, suggests its potential as a versatile component in several well-established MCRs.

The presence of the primary amine allows 3-Amino-2-methoxypropan-1-ol to act as the amine component in prominent MCRs such as the Ugi and Passerini reactions.

Ugi Reaction:

The Ugi four-component condensation (U-4CC) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.org The reaction is known for its high yields and tolerance of a wide variety of functional groups. wikipedia.org In a hypothetical Ugi reaction, 3-Amino-2-methoxypropan-1-ol would serve as the amine component. The reaction would proceed through the initial formation of an imine between the aldehyde and the amino group of 3-Amino-2-methoxypropan-1-ol. organic-chemistry.orgwikipedia.org This is followed by the addition of the isocyanide and the carboxylic acid to yield a complex α-aminoacyl amide, with the methoxypropanol (B72326) moiety appended to the amide nitrogen. The versatility of the other components would allow for the creation of a diverse library of compounds.

Passerini Reaction:

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org While the classic Passerini reaction does not directly utilize an amine, variations and related MCRs could potentially incorporate an amino alcohol. However, the primary amine of 3-Amino-2-methoxypropan-1-ol would more likely direct its participation towards an Ugi-type reaction in a mixture containing a carboxylic acid, an aldehyde, and an isocyanide. wikipedia.org

Other Potential MCRs:

The structural motif of a 1,2-amino alcohol present in 3-Amino-2-methoxypropan-1-ol is a key feature in other synthetic transformations, including the copper-catalyzed three-component synthesis of highly substituted morpholines from amino alcohols, aldehydes, and diazomalonates. nih.gov Although a different amino alcohol (2-amino-2-methylpropan-1-ol) was used in the cited study, the general reactivity suggests that 3-Amino-2-methoxypropan-1-ol could potentially participate in similar transformations to yield functionalized heterocyclic structures.

The Petasis reaction, another significant MCR, involves the reaction of an amine, a carbonyl compound, and a boronic acid to form α-amino acids and their derivatives. researchgate.net The primary amine of 3-Amino-2-methoxypropan-1-ol makes it a suitable candidate for this reaction, where it would react with an aldehyde and a vinyl or aryl boronic acid to generate a substituted amine product.

While direct, documented examples are scarce, the functional group array of 3-Amino-2-methoxypropan-1-ol provides a strong basis for its application in various multi-component reactions. Future research may explore its utility in generating novel and complex molecular architectures.

Advanced Applications of 3 Amino 2 Methoxypropan 1 Ol in Diverse Chemical Fields

3-Amino-2-methoxypropan-1-ol as a Ligand in Catalysis

The presence of nitrogen and oxygen donor atoms makes 3-amino-2-methoxypropan-1-ol and its derivatives attractive candidates for use as ligands in metal-catalyzed reactions. The inherent chirality of the molecule is particularly valuable for the development of catalysts for asymmetric synthesis, a critical technology in modern chemistry.

Chiral Ligands for Asymmetric Catalysis

Chiral 1,2-amino alcohols are a well-established and privileged class of compounds used as ligands and auxiliaries in asymmetric catalysis. nih.gov Their ability to form stable chelate complexes with metal centers allows for the creation of a well-defined chiral environment around the catalytic site, enabling high levels of stereocontrol in chemical transformations.

Derivatives of chiral amino alcohols are frequently employed in the synthesis of more complex phosphine (B1218219) ligands, which are pivotal in many catalytic processes. For instance, chiral β-aminophosphines have emerged as powerful catalysts and ligands, with their synthesis often starting from chiral amino alcohols. rsc.org The general synthetic strategy involves converting the hydroxyl group of an N-protected amino alcohol into a good leaving group (e.g., a tosylate), which is then displaced by a phosphide (B1233454) anion to form the C-P bond. Subsequent deprotection of the amino group yields the desired β-aminophosphine ligand. rsc.org This established methodology suggests a clear synthetic pathway from 3-amino-2-methoxypropan-1-ol to novel chiral phosphine ligands for asymmetric catalysis.

Application in Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for the formation of carbon-carbon bonds. The efficiency and selectivity of these reactions are heavily dependent on the nature of the ligand coordinated to the metal center, typically palladium. While phosphine-based ligands are common, there is growing interest in ligands containing other donor atoms. The dual capacity of aminophosphine (B1255530) derivatives to serve as effective ligands in metal-catalyzed reactions makes them valuable in this context. rsc.org Although specific examples detailing the use of ligands derived directly from 3-amino-2-methoxypropan-1-ol in transition metal-catalyzed coupling reactions are not prevalent in the literature, the structural motifs are consistent with those known to be effective.

Role in Organocatalysis and Biocatalysis Beyond its Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric synthesis alongside biocatalysis and transition-metal catalysis. Amino acids and their derivatives are a major class of organocatalysts, capable of activating substrates through the formation of iminium or enamine intermediates. researchgate.net Given that 3-amino-2-methoxypropan-1-ol contains both an amine and an alcohol functional group, it possesses the fundamental characteristics of a bifunctional organocatalyst. Such catalysts can activate both the nucleophile and the electrophile in a reaction, often through hydrogen bonding interactions, mimicking enzymatic catalysis. researchgate.net While the direct application of 3-amino-2-methoxypropan-1-ol as an organocatalyst is not widely documented, its structure is analogous to other successful amino alcohol-based organocatalysts used in various asymmetric transformations.

Role of 3-Amino-2-methoxypropan-1-ol in Materials Science

The functional groups of 3-amino-2-methoxypropan-1-ol also make it a useful monomer or modifying agent in the field of materials science, particularly for the synthesis of functional polymers and hybrid materials.

Precursor in Polymer and Oligomer Synthesis

The primary amine and hydroxyl groups of 3-amino-2-methoxypropan-1-ol are reactive sites that can participate in polymerization reactions. For example, the amine group can react with epoxides or isocyanates, while the hydroxyl group can undergo esterification or etherification. This dual functionality allows it to be incorporated into various polymer backbones, such as polyurethanes, polyamides, and polyesters, potentially imparting increased hydrophilicity or providing sites for further functionalization.

Spectroscopic and Computational Approaches to 3 Amino 2 Methoxypropan 1 Ol Systems

Advanced Spectroscopic Characterization of 3-Amino-2-methoxypropan-1-ol and its Derivatives

Spectroscopic techniques are indispensable tools for the detailed characterization of molecular structures. For 3-Amino-2-methoxypropan-1-ol, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and high-resolution mass spectrometry offer a comprehensive picture of its atomic connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei. The conformational analysis of flexible molecules like 3-Amino-2-methoxypropan-1-ol and its derivatives can be effectively studied using ¹H NMR. The magnitude of the three-bond proton-proton coupling constants (³JHH) is particularly sensitive to the dihedral angle between the coupled protons, providing critical information about the molecule's preferred conformations in solution. researchgate.net

For amino acid derivatives, the combination of ¹H NMR experiments and theoretical calculations has been shown to be a potent approach for understanding conformational behavior. researchgate.net In systems similar to 3-Amino-2-methoxypropan-1-ol, such as derivatives of L-methionine and L-cysteine, the conformational equilibrium is governed by a balance of hyperconjugation and steric repulsion. researchgate.net The analysis of ³JHH coupling constants, in conjunction with computational modeling, allows for the determination of the relative populations of different conformers. researchgate.netauremn.org.br This joint approach is crucial when studying molecules with multiple rotatable bonds, as the observed spectrum is a weighted average of the spectra of individual conformers. nih.gov

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Structural Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly effective for probing the functional groups and, notably, the hydrogen bonding interactions within a molecule. In amino alcohols like 3-Amino-2-methoxypropan-1-ol, the presence of both a hydroxyl (-OH) and an amino (-NH₂) group allows for the formation of intramolecular hydrogen bonds (IHBs). researchgate.netscispace.com

Studies on analogous compounds such as 3-amino-1-propanol (3AP) provide significant insights. researchgate.netscispace.com In the gas phase or isolated in an inert matrix, these molecules can exist in multiple conformations. scispace.com The most stable conformers are typically those stabilized by an O-H···N intramolecular hydrogen bond, which is considerably stronger than the alternative N-H···O interaction. scispace.comuc.pt This is experimentally observed as a significant red-shift (a shift to lower frequency) of the O-H stretching vibration band in the IR spectrum. researchgate.net The magnitude of this red-shift correlates with the strength of the hydrogen bond. researchgate.netuc.pt

For instance, gas-phase IR spectra of 3-aminopropanol show a more pronounced red-shift for the bonded O-H stretching frequency compared to 2-aminoethanol, indicating a stronger IHB in the six-membered ring-like structure of the former. researchgate.net In the liquid phase, intermolecular hydrogen bonding can dominate, leading to the prevalence of conformers that may differ from those in the gas phase. scispace.com However, even in the pure liquid, conformers with strong intramolecular O-H···N bonds can persist. scispace.com Therefore, for 3-Amino-2-methoxypropan-1-ol, a detailed analysis of the O-H and N-H stretching regions in its IR and Raman spectra would reveal the predominant types of hydrogen bonding and the conformational preferences in different phases.

High-Resolution Mass Spectrometry for Mechanistic Studies

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for investigating reaction mechanisms. nih.govscispace.com By providing an exact mass measurement, HRMS can confirm the identity of 3-Amino-2-methoxypropan-1-ol and its derivatives, and can be used to follow the course of chemical reactions. nih.gov

In mechanistic studies, HRMS can identify transient intermediates, reaction products, and byproducts, offering a snapshot of the reaction pathway. researchgate.net For example, the progress of reactions involving 3-Amino-2-methoxypropan-1-ol, such as its use in the synthesis of more complex molecules, can be monitored. purdue.edu The predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, aiding in its identification in complex mixtures. uni.lu

Below is a table of predicted m/z values for various adducts of 3-Amino-2-methoxypropan-1-ol, which are useful in its characterization by mass spectrometry. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 106.08626 |

| [M+Na]⁺ | 128.06820 |

| [M-H]⁻ | 104.07170 |

| [M+NH₄]⁺ | 123.11280 |

| [M+K]⁺ | 144.04214 |

| [M+H-H₂O]⁺ | 88.076240 |

| [M+HCOO]⁻ | 150.07718 |

| [M+CH₃COO]⁻ | 164.09283 |

Table generated from data sourced from PubChem. uni.lu

X-ray Crystallography of Chiral Derivatives for Absolute Configuration Assignment

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, and thus for assigning the absolute configuration of chiral molecules. While obtaining a suitable single crystal of a flexible and relatively small molecule like 3-Amino-2-methoxypropan-1-ol can be challenging, its chiral derivatives can often be crystallized more readily. weizmann.ac.il

The strategy involves reacting the chiral amino alcohol with a suitable chiral or achiral reagent to form a more complex, rigid derivative that is more amenable to crystallization. acs.orgacs.org The resulting crystal structure unambiguously reveals the relative and absolute stereochemistry of all chiral centers. This technique has been successfully applied to confirm the stereochemistry of complex organic molecules, including those with vicinal amino alcohol motifs. acs.orgacs.org For instance, the stereochemical outcome of reactions involving chiral amino alcohols has been confirmed by X-ray analysis of the resulting products, such as oxazolidinone derivatives. acs.org This approach would be invaluable for unequivocally establishing the absolute configuration of chiral derivatives synthesized from (R)- or (S)-3-Amino-2-methoxypropan-1-ol.

Quantum Chemical Calculations and Molecular Modeling of 3-Amino-2-methoxypropan-1-ol Systems

Quantum chemical calculations and molecular modeling serve as powerful complements to experimental techniques, providing detailed insights into the conformational landscape and energetics of molecules. researchgate.net

Future Research Directions and Emerging Paradigms in the Chemistry of 3 Amino 2 Methoxypropan 1 Ol

Exploration of Novel Catalytic Systems Based on 3-Amino-2-methoxypropan-1-ol Derivatives

The chiral nature and functional group arrangement of 3-Amino-2-methoxypropan-1-ol make it a promising scaffold for the development of novel ligands and catalysts for asymmetric synthesis. Future research will likely focus on synthesizing derivatives that can act as highly efficient and selective catalysts.

One promising avenue is the use of its derivatives as ligands in transition-metal-catalyzed reactions. For instance, amino alcohols are known to be effective ligands in asymmetric transfer hydrogenation. Research on related compounds, such as 2-amino-2-methylpropan-1-ol, has demonstrated their ability to form potent catalysts with ruthenium for the reduction of ketones to enantiomerically enriched amines. orgsyn.org A similar strategy could be applied to 3-Amino-2-methoxypropan-1-ol, potentially leading to new catalytic systems with unique reactivity and selectivity profiles.

Biocatalysis represents another key research frontier. The enzymatic synthesis of structurally related chiral amines and amino alcohols using amine dehydrogenases (AmDHs) has shown high conversions and excellent enantioselectivity. whiterose.ac.uk Studies on the reductive amination of 1-methoxypropan-2-one to produce (S)-1-methoxypropan-2-amine, a structural isomer of the title compound, have achieved high enantiomeric excess, demonstrating the potential for biocatalytic routes. whiterose.ac.ukwhiterose.ac.uk Future work could involve screening or engineering enzymes to act on precursors of 3-Amino-2-methoxypropan-1-ol, offering a green and highly selective synthetic pathway.

Table 1: Exemplar Biocatalytic Reductive Amination of a Related Ketone Precursor

This table summarizes the performance of various native Amine Dehydrogenases (AmDHs) in the synthesis of (S)-1-methoxypropan-2-amine, a structural isomer of 3-Amino-2-methoxypropan-1-ol. The data illustrates the potential for developing biocatalytic systems for similar amino alcohols.

| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

| CfusAmDH | 1-methoxypropan-2-one | >99 | 88.9 |

| MsmeAmDH | 1-methoxypropan-2-one | 97.1 | 98.1 |

| MicroAmDH | 1-methoxypropan-2-one | 83.9 | 69.1 |

| MATOUAmDH2 | 1-methoxypropan-2-one | 60.5 | 89.2 |

Data sourced from studies on native amine dehydrogenases, showcasing the potential for high selectivity in the synthesis of related chiral amino alcohols. whiterose.ac.uk

Development of Advanced Synthetic Strategies for Complex Architectures

The multifunctionality of 3-Amino-2-methoxypropan-1-ol makes it an ideal building block for the construction of complex molecules. Advanced synthetic strategies, such as one-pot reactions and multicomponent reactions, are emerging as powerful tools to leverage its synthetic potential efficiently.

Future research is expected to focus on designing tandem reactions where 3-Amino-2-methoxypropan-1-ol is a key component. For example, one-pot processes that combine multiple catalytic steps, such as a Brønsted acid-catalyzed reaction followed by a palladium-catalyzed cyclization, can create complex molecular scaffolds with high stereoselectivity. acs.org Adapting such strategies to incorporate 3-Amino-2-methoxypropan-1-ol could provide streamlined access to novel heterocyclic compounds.

Furthermore, its role in multicomponent reactions is an area ripe for exploration. The copper-catalyzed three-component synthesis of morpholines, for instance, has been shown to be effective with a range of amino alcohols. nih.gov Investigating the reactivity of 3-Amino-2-methoxypropan-1-ol in similar setups could yield highly substituted morpholine (B109124) derivatives with potential applications in medicinal chemistry. The development of large-scale synthetic routes, drawing parallels from the kiloscale Buchwald-Hartwig amination using its structural isomers, will also be critical for its industrial application. acs.orgacs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes involving 3-Amino-2-methoxypropan-1-ol with continuous flow chemistry and automated platforms is a key paradigm for future development. Flow chemistry offers enhanced safety, precise control over reaction parameters, and improved scalability compared to traditional batch processes. researchgate.netethernet.edu.et

Computational Design of Novel Derivatives with Tuned Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new molecules and reactions. In the context of 3-Amino-2-methoxypropan-1-ol, computational methods can guide the design of novel derivatives with tailored properties.

Future research will increasingly rely on in silico methods to predict the reactivity and selectivity of new catalysts and ligands derived from 3-Amino-2-methoxypropan-1-ol. rug.nl Techniques such as Density Functional Theory (DFT) can be used to model transition states and elucidate reaction mechanisms, providing insights that can lead to more rational catalyst design. espublisher.com For biocatalytic systems, molecular docking and molecular dynamics simulations can help understand how precursors to 3-Amino-2-methoxypropan-1-ol fit into an enzyme's active site, as has been done for related molecules, explaining the basis for stereoselectivity. whiterose.ac.uk This computational pre-screening can significantly reduce the experimental effort required by identifying the most promising candidate molecules for synthesis and testing. nih.gov

Table 2: Key Computational Approaches for Derivative Design

This table outlines computational methods and their potential applications in designing novel derivatives of 3-Amino-2-methoxypropan-1-ol.

| Computational Method | Application in Future Research | Potential Outcome |

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states of catalysts derived from the compound. | Prediction of catalyst activity and selectivity; mechanistic insights. |

| Molecular Docking | Simulating the binding of precursors or derivatives within enzyme active sites. | Identification of potential biocatalysts; explaining stereochemical outcomes. whiterose.ac.uk |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular descriptors of derivatives with their predicted chemical or biological activity. | Rapid virtual screening of large libraries of potential derivatives. espublisher.com |

| Molecular Dynamics (MD) Simulation | Studying the conformational flexibility and interactions of ligands in solution or in complex with metals. | Understanding ligand behavior and its impact on catalytic performance. |

Sustainable and Circular Economy Approaches for the Synthesis and Application of 3-Amino-2-methoxypropan-1-ol

Adherence to the principles of green chemistry and the circular economy is a defining trend in modern chemical research. chemijournal.com Future efforts concerning 3-Amino-2-methoxypropan-1-ol will be strongly influenced by the need for sustainability.

Research will focus on developing synthetic routes that utilize renewable feedstocks, minimize waste, and employ environmentally benign catalysts. chemijournal.comcolab.ws Biocatalytic methods and the use of heterogeneous catalysts that can be easily recovered and recycled are prime examples of this approach. whiterose.ac.ukacs.org For instance, processes could be designed to produce the compound via the cleavage of ethers from readily available precursors, a known chemical transformation. google.comgoogle.com

The principle of atom economy will also guide the design of new applications. sqa.org.uk Reactions that incorporate most or all of the atoms from the starting materials into the final product are preferred. Furthermore, exploring the lifecycle of products derived from 3-Amino-2-methoxypropan-1-ol, including their biodegradability and potential for recycling, will be crucial for establishing a circular economy framework. This involves designing molecules that not only perform a specific function but can also be broken down into non-toxic components or re-purposed after use.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-2-methoxypropan-1-ol under laboratory conditions?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example:

- Reductive Amination : React 2-methoxypropanal with ammonia under hydrogenation conditions using catalysts like Raney nickel or palladium on carbon .

- Nucleophilic Substitution : Substitute a halogen (e.g., bromine) at the 3-position of 2-methoxypropan-1-ol with an amine group using aqueous ammonia under reflux .

Key considerations include pH control (8–10) and inert atmosphere to prevent oxidation.

Q. How can researchers validate the purity and structural identity of 3-Amino-2-methoxypropan-1-ol?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 210–230 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .

- Spectroscopy : Confirm structure via H NMR (δ 3.3–3.5 ppm for methoxy protons, δ 1.8–2.2 ppm for amino protons) and FT-IR (broad peak ~3350 cm for -NH) .

- Melting Point : Compare observed values with literature data (if crystalline) to detect impurities .

Q. What physicochemical properties are critical for experimental handling of 3-Amino-2-methoxypropan-1-ol?

- Methodological Answer : Key properties include:

- Density : ~0.94 g/cm (similar to 3-methoxy-1-propanol) for solvent compatibility .

- Boiling Point : Estimated 150–160°C (extrapolated from analogous alcohols) .

- Hygroscopicity : Store under nitrogen or desiccants to prevent moisture absorption, which can alter reactivity .

Advanced Research Questions

Q. How can enantioselective synthesis of 3-Amino-2-methoxypropan-1-ol be achieved?

- Methodological Answer : Enantiomeric control requires chiral catalysts or resolving agents:

- Asymmetric Catalysis : Use (R)- or (S)-BINAP ligands with ruthenium catalysts during hydrogenation to induce chirality at the amino group .

- Kinetic Resolution : Employ enzymes like lipases (e.g., Candida antarctica) to selectively esterify one enantiomer .

Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry verifies enantiomeric excess .

Q. How should researchers resolve contradictions in spectral data or reaction yields?

- Methodological Answer : Contradictions may arise from:

- Impurities : Re-run synthesis with rigorous purification (e.g., column chromatography or recrystallization) .

- Solvent Effects : Test reactions in alternative solvents (e.g., DMF vs. THF) to identify kinetic vs. thermodynamic pathways .

- Isomerization : Monitor reaction intermediates via C NMR to detect unintended tautomerism or racemization .

Q. What strategies optimize reaction conditions to maximize yield of 3-Amino-2-methoxypropan-1-ol?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature (60–100°C), pressure (1–5 bar for hydrogenation), and stoichiometry (amine:aldehyde ratio) to identify optimal conditions .

- Catalyst Screening : Test palladium, platinum, or nickel catalysts for reductive amination efficiency .

- In Situ Monitoring : Use FT-IR or GC-MS to track reaction progress and terminate at peak yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.